Ethyl 4-aminopyrimidine-5-carboxylate
Overview
Description
Ethyl 4-aminopyrimidine-5-carboxylate is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a pyrimidine ring, a fundamental structure in many biologically active molecules, including drugs and agrochemicals. The ethyl ester group at the 5-position and the amino group at the 4-position allow for further functionalization and incorporation into more complex molecular architectures.
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves cyclization reactions and the use of amino esters as starting materials. For instance, ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate was used to synthesize new pyridothienopyrimidine derivatives through reactions with phenylisothiocyanate and subsequent cyclization . Similarly, ethyl 5-oxo-3-arylamino-2,5-dihydroisoxazole-4-carboxylates were reacted with chloropyrimidine to yield isoxazolones with pyrimidine rings, which could be rearranged to imidazopyrimidine derivatives . These methods demonstrate the versatility of ethyl ester-substituted pyrimidines in heterocyclic chemistry.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be complex, with various substituents influencing the overall shape and reactivity. For example, the crystal structure of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was determined by X-ray diffraction, revealing a monoclinic space group and specific geometric parameters . Such detailed structural information is crucial for understanding the properties and potential applications of these compounds.
Chemical Reactions Analysis
Pyrimidine derivatives undergo a range of chemical reactions, including nucleophilic substitutions, cyclizations, and rearrangements. The synthesis of ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate involved an abnormal Beckmann rearrangement, followed by reactions leading to pyrazolopyrimidine derivatives . Additionally, ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives were synthesized through nucleophilic substitution reactions, showcasing the reactivity of the pyrimidine ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their substituents. For instance, the introduction of sulfonyl groups into ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives affected their antioxidant activity, as evaluated by various assays . The solubility, melting points, and stability of these compounds can vary significantly, impacting their suitability for different applications in medicinal chemistry and materials science.
Scientific Research Applications
Synthesis of Antimicrobial Agents
Ethyl 4-aminopyrimidine-5-carboxylate is used in the synthesis of various antimicrobial agents. For instance, it is involved in the formation of mercapto- and aminopyrimidine derivatives showing potential against pathogenic micro-organisms. This includes the synthesis of compounds like thioethers and α, β-unsaturated ketones which have demonstrated in vitro antimicrobial activity (El-kerdawy et al., 1990).
Development of Potent CK2 Inhibitors
Ethyl 5-bromopyrimidine-4-carboxylate, a derivative of this compound, has been effectively synthesized for the development of potent CK2 inhibitors. This synthesis process, involving the Minisci homolytic alkoxycarbonylation of 5-halopyrimidines, highlights the compound's potential in pharmacological applications (Regan et al., 2012).
Formation of Pyrido[2,3-d]pyrimidin-7(8H)-ones
This compound derivatives have been used to form 6-acylpyrido[2, 3-d]pyrimidin-7(8H)-ones. These derivatives, formed through the heating of the compound with ethyl acetoacetate and other compounds, demonstrate the adaptability of this compound in creating various heterocyclic compounds (Komkov et al., 2005).
Synthesis of Novel Pyrimido[1,2-a]pyrimidines
Ethyl 2-amino-4-aryl-1,4-dihydro-6-phenylpyrimidine-5-carboxylates, related to this compound, have been utilized in the microwave-mediated, solvent-free synthesis of novel pyrimido[1,2-a]pyrimidines. This method represents an advancement in the field of heterocyclic chemistry and demonstrates the compound’s potential in creating diverse molecular structures (Eynde et al., 2001).
HIV-1 Protease Inhibitor Development
In a study, diethyl 6,6-disulfanediylbis(2-(dichloromethyl)-4-methylpyrimidine- 5-carboxylate), a derivative of this compound, was synthesized and evaluated for its potential as an HIV-1 protease inhibitor. This highlights the compound's significance in the development of treatments for viral infections (Pekparlak et al., 2020).
Safety and Hazards
Mechanism of Action
Mode of Action
The mode of action of Ethyl 4-aminopyrimidine-5-carboxylate is currently unknown due to the lack of research in this area . It’s important to note that understanding the interaction between a compound and its targets is crucial for predicting its effects and potential therapeutic applications.
properties
IUPAC Name |
ethyl 4-aminopyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-2-12-7(11)5-3-9-4-10-6(5)8/h3-4H,2H2,1H3,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBDJDIJXFWRJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CN=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50498958 | |
Record name | Ethyl 4-aminopyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50498958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
65195-35-9 | |
Record name | Ethyl 4-aminopyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50498958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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